molecular formula C12H12ClN3 B1424461 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline CAS No. 936939-36-5

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline

Cat. No.: B1424461
CAS No.: 936939-36-5
M. Wt: 233.69 g/mol
InChI Key: GMDQJAOYGPFWCR-UHFFFAOYSA-N
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Description

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and an aniline group at the 4-position, which is further substituted with two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline typically involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylaniline. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient solvents can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Nitroso or nitro derivatives of the aniline group.

    Reduction: Dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylaniline group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloropyrimidin-4-yl)-N,N-dimethylbenzylamine
  • 4-(2-chloropyrimidin-4-yl)-N,N-dimethylphenethylamine
  • 4-(2-chloropyrimidin-4-yl)-N,N-dimethylcyclohexylamine

Uniqueness

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaniline group enhances its lipophilicity and membrane permeability, making it a valuable compound in drug design and development .

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(2)10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDQJAOYGPFWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-dimethylaminophenyl boronic acid (10 g, 60.6 mM), 2,4-dichloropyrimidine (9 g, 60.4 mM), Na2CO3 (12 g, 114.2 mM), tetrakistriphenylphosphine palladium (2.5 g, 2.1 mM), dimethoxyethane (120 ml) and water (35 ml) was heated at 80° C. under a nitrogen atmosphere for 16 hr. The reaction was cooled in an ice bath and the resulting yellow suspension was filtered and the solid washed with water (3×50 ml) then ethyl acetate (2×50 ml). The solid was dried in vaccuo to afford [4-(2-Chloro-pyrimidin-4-yl)-phenyl]-dimethyl-amine (11.1 g, 78% yield) as an orange solid. ES-MS MH+234, 236, 1H NMR (300 MHz, ppm, DMSO-d6): 8.57 (d, 1H), 8.05 (d, 2H), 7.92 (d, 1H), 6.80 (d, 1H), 3.03 (s, 6H)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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